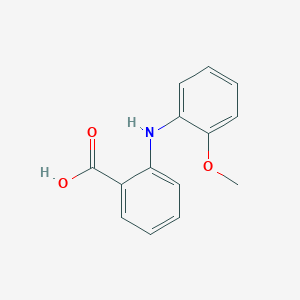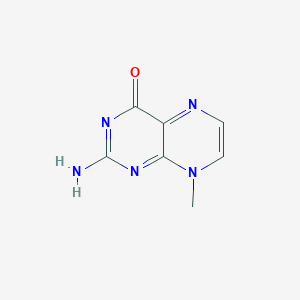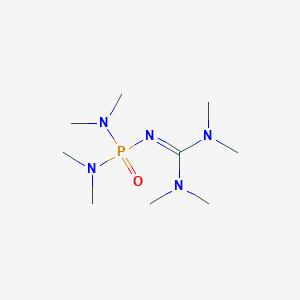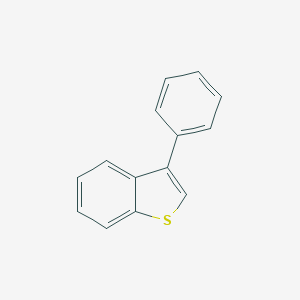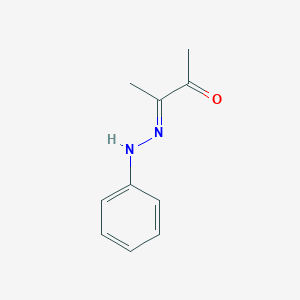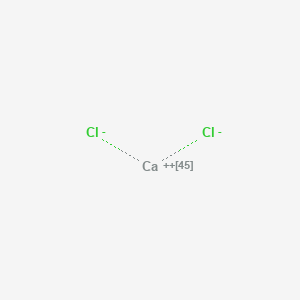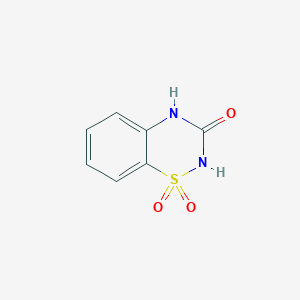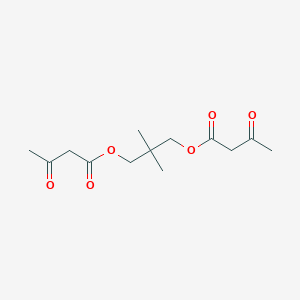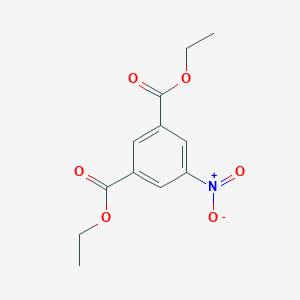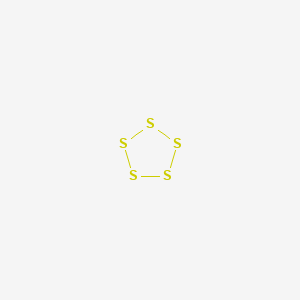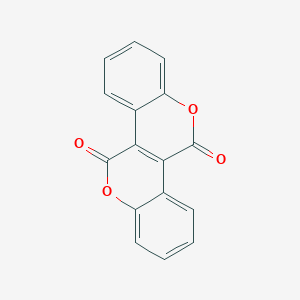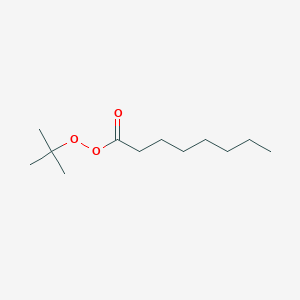
tert-Butyl octaneperoxoate
Descripción general
Descripción
Tert-Butyl octaneperoxoate is a highly reactive organic compound that belongs to the class of organic peroxides. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability, making it a popular choice for industrial applications. In
Mecanismo De Acción
Tert-Butyl octaneperoxoate acts as a radical initiator, which means that it can initiate polymerization reactions by generating free radicals. The compound undergoes homolytic cleavage to form tert-butyl and octanoyl radicals, which then react with monomers to form polymer chains. The reaction is typically carried out under controlled conditions to ensure a high degree of selectivity and yield.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl octaneperoxoate is not commonly used in biochemical or physiological studies, as it is highly reactive and can cause damage to biological systems. However, some studies have shown that exposure to the compound can cause skin irritation and respiratory problems, especially if it is inhaled or comes into contact with the skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tert-Butyl octaneperoxoate in lab experiments is its high thermal stability, which makes it a reliable radical initiator for various chemical reactions. The compound is also relatively easy to handle and store, making it a popular choice for industrial applications. However, the compound is highly reactive and can cause safety concerns if not handled properly. It is also relatively expensive, which can limit its use in some lab experiments.
Direcciones Futuras
There are several future directions for research on tert-Butyl octaneperoxoate, including:
1. Development of new synthesis methods that are more efficient and cost-effective.
2. Investigation of the compound's potential as a radical initiator for new types of polymerization reactions.
3. Exploration of the compound's potential as a catalyst for organic synthesis reactions.
4. Study of the compound's safety profile and potential environmental impact.
5. Development of new applications for the compound in the fields of material science and nanotechnology.
Conclusion:
Tert-Butyl octaneperoxoate is a highly reactive organic compound that has a wide range of scientific research applications. It is commonly used as a radical initiator in various chemical reactions, including polymerization, oxidation, and cross-linking. The compound is known for its high thermal stability and relatively easy handling, but it can also pose safety concerns if not handled properly. Future research on the compound will likely focus on developing new synthesis methods, exploring new applications, and investigating its safety profile.
Aplicaciones Científicas De Investigación
Tert-Butyl octaneperoxoate has a wide range of scientific research applications, including in the fields of polymer chemistry, material science, and organic synthesis. It is commonly used as a radical initiator in the polymerization of various monomers, including styrene, acrylates, and methacrylates. The compound is also used in the synthesis of various organic compounds, including ketones, alcohols, and acids.
Propiedades
Número CAS |
13467-82-8 |
|---|---|
Nombre del producto |
tert-Butyl octaneperoxoate |
Fórmula molecular |
C12H24O3 |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
tert-butyl octaneperoxoate |
InChI |
InChI=1S/C12H24O3/c1-5-6-7-8-9-10-11(13)14-15-12(2,3)4/h5-10H2,1-4H3 |
Clave InChI |
BWSZXUOMATYHHI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OOC(C)(C)C |
SMILES canónico |
CCCCCCCC(=O)OOC(C)(C)C |
Otros números CAS |
13467-82-8 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

